AdipoRon hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

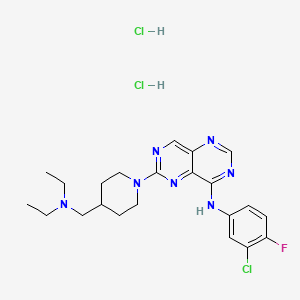

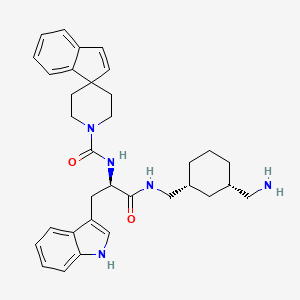

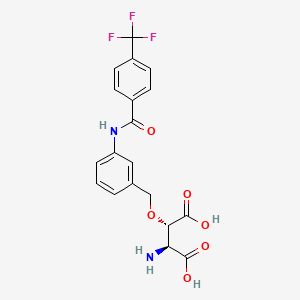

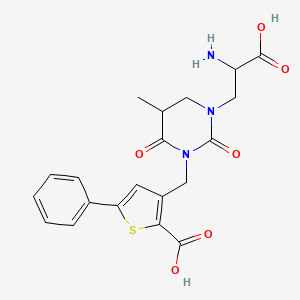

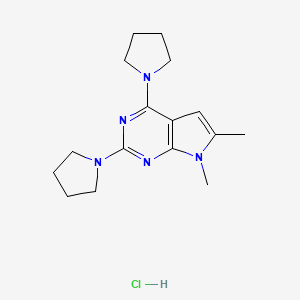

AdipoRon hydrochloride is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptor 1 and adiponectin receptor 2. It was discovered by Japanese researchers in 2013 through the screening of a compound library. This compound has shown potential in ameliorating insulin resistance, dyslipidemia, and glucose intolerance in animal models, making it a promising candidate for the treatment of metabolic disorders such as type II diabetes and obesity .

Mechanism of Action

Target of Action

AdipoRon hydrochloride is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptors . It primarily targets adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2) . These receptors play a crucial role in mediating the beneficial effects of adiponectin, an adipokine secreted by adipocytes, which exerts anti-inflammatory, antifibrotic, and antioxidant effects .

Mode of Action

This compound interacts with its targets, AdipoR1 and AdipoR2, to activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling . This interaction results in the amelioration of insulin resistance, dyslipidemia, and glucose intolerance .

Biochemical Pathways

The activation of AdipoR1 and AdipoR2 by this compound leads to the phosphorylation of AMPK and the increase of PPAR-α expression . This, in turn, activates the PPAR gamma coactivator 1 alpha (PGC-1α) , increases the phosphorylation of acyl CoA oxidase , and upregulates the uncoupling proteins involved in energy consumption . Moreover, AdipoRon potently stimulates ceramidase activity associated with its two receptors and enhances ceramide catabolism and the formation of its anti-apoptotic metabolite, sphingosine 1 phosphate (S1P), independently of AMPK .

Result of Action

This compound’s action results in the amelioration of insulin resistance, dyslipidemia, and glucose intolerance . It has been found to extend the lifespans of db/db mice fed a high-fat diet, as well as improve exercise endurance . Furthermore, it has been shown to have a renoprotective role against lipotoxicity and oxidative stress by enhancing the AMPK/PPARα pathway and ceramidase activity through AdipoRs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of obesity-related disorders such as type 2 diabetes, the compound’s action may be particularly beneficial due to its ability to ameliorate insulin resistance and dyslipidemia . .

Biochemical Analysis

Biochemical Properties

AdipoRon hydrochloride plays a crucial role in biochemical reactions by binding to adiponectin receptors AdipoR1 and AdipoR2 with dissociation constants (Kd) of 1.8 μM and 3.1 μM, respectively . This binding activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways . These interactions ameliorate insulin resistance, dyslipidemia, and glucose intolerance in animal models . Additionally, this compound has been shown to extend the lifespan of mice on a high-fat diet and improve exercise endurance .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by activating AMPK and PPARα signaling pathways, which play critical roles in regulating cellular metabolism . This compound has been observed to improve cardiac functional recovery after reperfusion and inhibit post-myocardial infarction apoptosis . Furthermore, this compound induces vasodilation and vasorelaxation without significantly decreasing intracellular calcium levels in vascular smooth muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adiponectin receptors AdipoR1 and AdipoR2, leading to the activation of AMPK and PPARα signaling pathways . This activation results in the phosphorylation of downstream targets, which enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . Additionally, this compound modulates gene expression by influencing transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity in vitro and in vivo studies . Long-term effects include sustained improvement in insulin sensitivity, reduction in lipid accumulation, and enhanced mitochondrial function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively alleviates insulin resistance and improves glucose tolerance . Higher doses may lead to adverse effects such as hepatotoxicity and alterations in liver architecture . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the activation of AMPK and PPARα signaling . These pathways regulate glucose and lipid metabolism, enhancing fatty acid oxidation and reducing lipid accumulation . The compound also influences metabolic flux and metabolite levels, contributing to improved metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues, where it exerts its therapeutic effects . The compound’s distribution and accumulation patterns are crucial for understanding its pharmacokinetics and optimizing its clinical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.

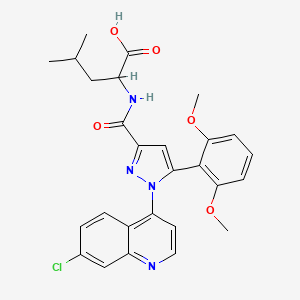

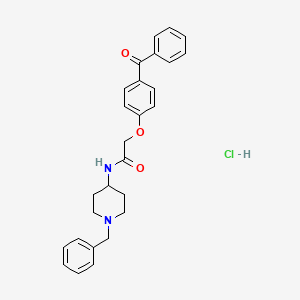

Preparation Methods

AdipoRon hydrochloride is synthesized through a series of chemical reactions involving the coupling of specific organic compounds. The synthetic route typically involves the reaction of 4-benzoylphenol with 1-benzylpiperidin-4-ylamine to form the intermediate compound, which is then further reacted with acetic anhydride to yield AdipoRon. The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

AdipoRon hydrochloride undergoes various chemical reactions, including:

Oxidation: AdipoRon can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: AdipoRon can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

AdipoRon hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the activation of adiponectin receptors and their downstream signaling pathways.

Biology: AdipoRon is used to investigate the role of adiponectin receptors in various biological processes, including metabolism, inflammation, and cell signaling.

Medicine: The compound has shown potential in the treatment of metabolic disorders such as type II diabetes, obesity, and cardiovascular diseases. .

Comparison with Similar Compounds

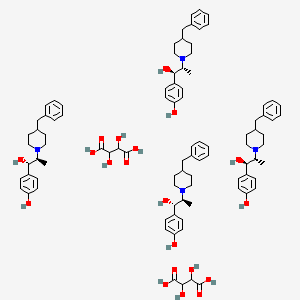

AdipoRon hydrochloride is unique in its ability to selectively activate both adiponectin receptor 1 and adiponectin receptor 2. Similar compounds include other adiponectin receptor agonists that have been studied for their potential therapeutic effects. Some of these compounds include:

Compound X-12: A newly synthesized analog of AdipoRon that has shown potential in activating AMPK and improving glucose tolerance in animal models.

Other adiponectin receptor agonists: Various other compounds have been identified and studied for their ability to activate adiponectin receptors and exert similar metabolic effects.

This compound stands out due to its oral bioavailability and its ability to activate multiple signaling pathways, making it a promising candidate for the treatment of metabolic disorders.

Properties

IUPAC Name |

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3.ClH/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22;/h1-14,24H,15-20H2,(H,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVJQEGKRLDTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)